Cannabigerovarin

Übersicht

Beschreibung

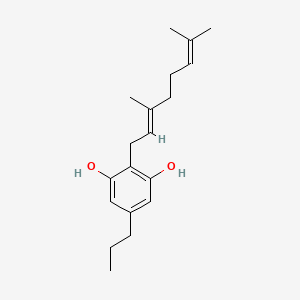

Cannabigerovarin is a cannabinoid found in the Cannabis plant. It is the propyl homolog of cannabigerol, meaning it has a similar structure but with a three-carbon side chain instead of a five-carbon side chain . Unlike some other cannabinoids, this compound does not exhibit psychoactive or psychotropic effects when consumed or inhaled . It is known for its potential therapeutic benefits, including painkilling and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Cannabigerovarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Interaktion mit dem Endocannabinoid-System, das die Cannabinoid-Rezeptoren CB1 und CB2 umfasst . Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzmodulation, Immunantwort und Entzündung . Die entzündungshemmenden und schmerzlindernden Wirkungen von this compound werden vermutlich durch seine Interaktion mit diesen Rezeptoren und die Modulation der zugehörigen Signalwege vermittelt .

Ähnliche Verbindungen:

Cannabigerol: Ähnlich wie this compound, aber mit einer fünkkohlenstoffigen Seitenkette.

Cannabichromen: Ein weiteres Cannabinoid mit entzündungshemmenden Eigenschaften.

Cannabidivarin: Ein Cannabinoid mit ähnlicher Struktur, aber unterschiedlichen therapeutischen Wirkungen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Seitenkettenstruktur, die seine Interaktion mit Cannabinoid-Rezeptoren und sein pharmakologisches Profil beeinflusst . Im Gegensatz zu einigen anderen Cannabinoiden erzeugt es keine psychoaktiven Wirkungen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen ohne das Risiko von Psychoaktivität macht .

Wirkmechanismus

Target of Action

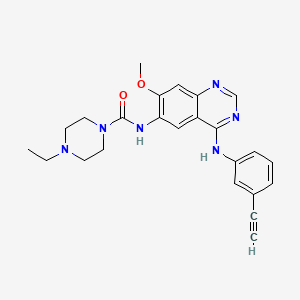

Cannabigerovarin, a cannabinoid present in Cannabis, primarily targets the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These receptors are involved in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

This compound interacts with its primary targets, the CB1 and CB2 receptors . The interaction between this compound and these receptors leads to a series of cellular responses. The exact mechanism of how this compound interacts with these receptors is still under investigation .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is derived from the parent cannabinoid cannabigerolic acid (CBGA) through enzymatic processes that occur during the natural maturation of cannabis or in a laboratory environment . The activation of these pathways by this compound can lead to various downstream effects, including potential therapeutic actions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its bioavailability. This compound is thought to have good absorption and metabolism when paired with cannabigerol . More research is needed to fully understand the adme properties of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been suggested to have painkilling and anti-inflammatory properties, potentially useful for conditions like fibromyalgia and arthritis . It may also help in the treatment and improvement of dry-skin syndrome and potentially reduce the growth of cancer cells in patients who have leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the natural maturation process of cannabis can affect the production of this compound . Additionally, the method of consumption or inhalation can also impact the effects of this compound

Biochemische Analyse

Biochemical Properties

Cannabigerovarin is synthesized from divarinolic acid through geranyltransferase . It interacts with various biomolecules, including enzymes and proteins, in the human body.

Cellular Effects

This compound has been found to have potential benefits in the human body, including painkilling and anti-inflammatory properties. It may be beneficial in treating conditions like fibromyalgia and arthritis, and it may also help in the treatment and improvement of dry-skin syndrome . It has also been suggested that this compound may reduce the growth of cancer cells in patients who have leukemia .

Molecular Mechanism

It is known that cannabinoids like this compound interact with the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from divarinolic acid through geranyltransferase

Vorbereitungsmethoden

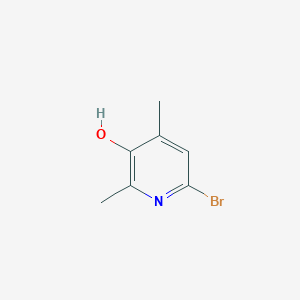

Synthetische Wege und Reaktionsbedingungen: Cannabigerovarin kann durch Decarboxylierung von Cannabigerovarinsäure synthetisiert werden, die ein Vorläufer in der Biosynthese von Cannabinoiden ist . Der Prozess beinhaltet das Erhitzen von Cannabigerovarinsäure, um eine Carboxylgruppe zu entfernen, was zur Bildung von this compound führt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Cannabinoiden aus Cannabispflanzen, gefolgt von Reinigungsprozessen. Hochleistungsflüssigchromatographie (HPLC) wird häufig verwendet, um this compound von anderen Cannabinoiden zu trennen und zu reinigen .

Analyse Chemischer Reaktionen

Reaktionstypen: Cannabigerovarin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: Substitutionsreaktionen können mit Halogenen oder anderen Nukleophilen unter geeigneten Bedingungen auftreten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion vollständig gesättigte Cannabinoide erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Cannabigerol: Similar to cannabigerovarin but with a five-carbon side chain.

Cannabichromene: Another cannabinoid with anti-inflammatory properties.

Cannabidivarin: A cannabinoid with a similar structure but different therapeutic effects.

Uniqueness: this compound is unique due to its specific side chain structure, which influences its interaction with cannabinoid receptors and its overall pharmacological profile . Unlike some other cannabinoids, it does not produce psychoactive effects, making it a promising candidate for therapeutic applications without the risk of psychoactivity .

Eigenschaften

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIDZLGVYOPGU-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345013 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55824-11-8 | |

| Record name | Cannabigerovarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIGEROVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

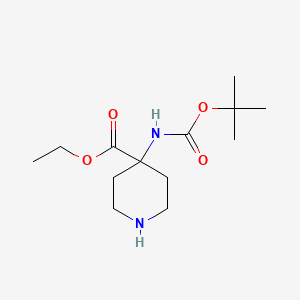

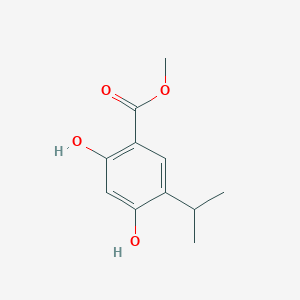

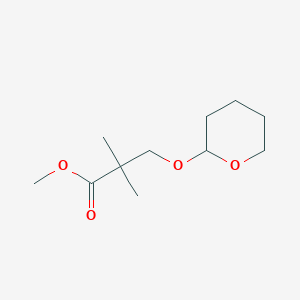

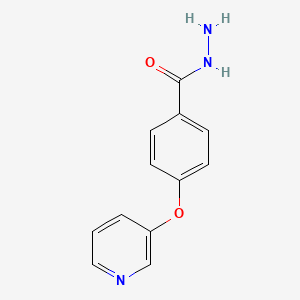

Retrosynthesis Analysis

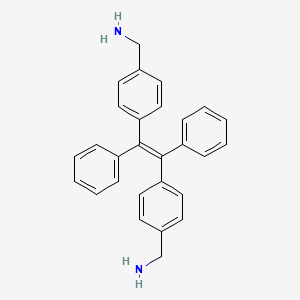

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Cannabigerovarin?

A: this compound is a propyl homologue of Cannabigerol (CBG) []. While its exact molecular formula and weight are not provided in the papers, structural determination based on spectral and chemical evidence confirms the presence of a propyl side chain, differentiating it from CBG [].

Q2: Does this compound demonstrate any anti-inflammatory properties?

A: Yes, studies on human sebocytes indicate that CBGV, alongside other phytocannabinoids like CBC, CBDV, and THCV, possesses significant anti-inflammatory properties []. This finding suggests that CBGV could potentially be developed into a safe and effective tool for managing cutaneous inflammations [].

Q3: How does this compound interact with the endocannabinoid system?

A: While the provided research doesn't elaborate on CBGV's specific interactions with the endocannabinoid system, a related study shows that certain cannabinoids can modulate the l-α-lysophosphatidylinositol/GPR55 signaling pathway []. This pathway is involved in pain transmission, and the study suggests that some cannabinoids, including cannabidivarin and this compound, can inhibit l-α-lysophosphatidylinositol signaling []. This suggests potential therapeutic applications for CBGV in pain management.

Q4: Are there established analytical methods for quantifying this compound in complex mixtures?

A: Yes, advanced NMR techniques have been developed for the quantitation of various phytocannabinoids, including CBGV. While 1H qNMR might face challenges in differentiating CBGV from CBG due to identical 1H-spectra, 2D-COSY qNMR offers a solution by overcoming peak overlap issues []. This method allows for accurate quantification of CBG/CBGA in complex mixtures like cannabis extracts and hemp seed oils [].

Q5: What is the drug-like potential of this compound?

A: An in silico study assessed the drug-like properties of various phytocannabinoids, including CBGV []. The study revealed that CBGV, along with other tested compounds, adheres to Lipinski's rule of five, suggesting potential for oral absorption and further exploration as a potential orally active drug [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)

![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)

![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)

![N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide](/img/structure/B1508379.png)